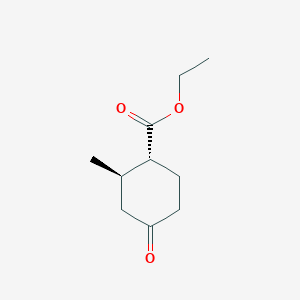

Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate

Description

Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate (CAS: 1932027-43-4, C₁₀H₁₆O₃) is a chiral cyclohexane derivative featuring a methyl group at the 2-position, a ketone at the 4-position, and an ethyl ester at the 1-position. Its stereochemistry ((1R,2R)) distinguishes it from non-specified stereoisomers, influencing its reactivity and applications in asymmetric synthesis and pharmaceutical intermediates . The compound is categorized as a standard for plant extracts and analytical purposes, highlighting its role in quality control and research .

Properties

IUPAC Name |

ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3/t7-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWSLDVKSOZIOJ-VXNVDRBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)CC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC(=O)C[C@H]1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of cyclohexanone derivatives followed by esterification. The reaction conditions often require the use of strong bases and specific catalysts to ensure high stereoselectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of microreactor systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base like sodium ethoxide.

Major Products:

Oxidation: 2-methyl-4-oxocyclohexane-1-carboxylic acid.

Reduction: 2-methyl-4-hydroxycyclohexane-1-carboxylate.

Substitution: Various alkylated esters depending on the alkyl halide used.

Scientific Research Applications

Synthetic Routes

Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate can be synthesized through several methods:

-

Hagemann's Approach :

- Involves the reaction of methylene iodide with ethyl acetoacetate in the presence of sodium methoxide.

- Produces diethyl ester of 2,4-diacetyl pentane.

-

Knoevenagel's Approach :

- Formaldehyde reacts with ethyl acetoacetate under catalytic conditions.

- Results in cyclization to form the target compound.

-

Newman and Lloyd Approach :

- A Diels-Alder reaction is conducted between 2-methoxy-1,3-butadiene and ethyl-2-butynoate.

- Hydrolysis of the precursor yields the desired compound.

Chemical Reactivity

This compound exhibits various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or ketones | KMnO₄, CrO₃ |

| Reduction | Converts ketone group to alcohol | LiAlH₄, NaBH₄ |

| Substitution | Nucleophilic substitution at the ester group | Amines or alcohols with NaOH |

Scientific Research Applications

This compound has several notable applications:

Chemistry

- Building Block for Organic Synthesis : Used in the synthesis of complex organic molecules and natural products.

Biology

- Enzyme-Catalyzed Reactions : Serves as a substrate for studying metabolic pathways.

Medicine

- Intermediate in Drug Synthesis : Plays a role in developing pharmaceuticals and bioactive compounds.

Industry

- Chemical Production : Utilized in producing polymers and agrochemicals.

Potential Pharmacological Effects

Research indicates that derivatives of this compound may exhibit significant biological activities:

| Effect | Description |

|---|---|

| Anticancer Activity | Similar compounds show antiproliferative effects against cancer cell lines. |

| Antimicrobial Properties | Structural similarities contribute to interactions with microbial membranes. |

| Anti-inflammatory Effects | Linked to modulation of inflammatory pathways or cytokine production. |

Case Studies

-

Anticancer Activity Study :

- Research on alkylpsoralens suggests structural modifications can enhance efficacy against leukemia cells. This insight indicates potential for derivatives of this compound in cancer treatment.

-

Antimicrobial Properties Exploration :

- Studies have demonstrated that compounds with similar structures possess antimicrobial activity. The cyclohexane ring and functional groups may play crucial roles in inhibiting microbial growth.

-

Anti-inflammatory Research :

- Some derivatives have shown promise in anti-inflammatory applications by modulating cytokine production and inflammatory pathways.

Mechanism of Action

The mechanism by which Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate exerts its effects is primarily through its functional groups. The ketone and ester groups can participate in various biochemical pathways, interacting with enzymes and receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Stereochemical vs. Non-Stereochemical Variants

- Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate (CAS: 62617-91-8, C₁₀H₁₆O₃): This compound shares the same molecular formula but lacks stereochemical designation. The absence of defined (1R,2R) configuration reduces its utility in enantioselective reactions, making it less favorable for chiral synthesis compared to the title compound .

Cyclohexene Derivatives with Heteroatoms

- Ethyl 2-amino-1-cyclohexene-1-carboxylate: Replaces the methyl and oxo groups with an amino substituent. This modification enhances its role as a precursor for heterocycles like pyrazoles and isoxazoles, which are critical in drug discovery .

- Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate : Features halogenated aryl groups, increasing molecular weight (MW: ~376.8) and lipophilicity. Such derivatives are used as intermediates for spiro compounds and antitumor agents, leveraging their aromatic substituents for targeted binding .

Bicyclic Esters

- Ethyl (1R,2R,4S,5S)-4-(tert-butoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-2-carboxylate (CAS: 1212411-17-0, C₁₃H₂₁NO₅): A bicyclic structure with a bridged oxygen atom and Boc-protected amine. Its rigidity makes it valuable in peptide mimetics and protease inhibitors, contrasting with the monocyclic flexibility of the title compound .

Physical and Chemical Properties

| Compound Name | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|

| Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate | 184.24 | 1932027-43-4 | Chiral, cyclohexane backbone |

| Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate | 184.24 | 62617-91-8 | Non-chiral variant |

| Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | ~376.8 | - | Halogenated, conjugated double bond |

| Ethyl 2-amino-1-cyclohexene-1-carboxylate | 169.21 | - | Amino substituent, unsaturated ring |

- Solubility: The title compound’s ester group enhances solubility in organic solvents (e.g., ethanol, DCM), whereas halogenated derivatives (e.g., ) exhibit lower aqueous solubility due to aromatic substituents .

- Reactivity: The ketone at C4 in the title compound allows for nucleophilic additions, while the amino group in enables condensation reactions .

Biological Activity

Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate, also known by its CAS number 487-51-4, is a compound of interest in various fields of biological and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H14O3 |

| Molecular Weight | 182.22 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 272 °C |

| Flash Point | 113 °C |

| Specific Gravity | 1.08 |

The compound is noted for its purity (>95% GC) and is typically stored at room temperature in a cool and dark place .

The biological activity of this compound has been studied primarily in the context of its potential as an inverse agonist for RORγt (Retinoic acid receptor-related orphan receptor gamma t), a key regulator in the immune response. In vitro studies have demonstrated that this compound can inhibit the production of IL-17, a pro-inflammatory cytokine involved in autoimmune diseases .

Case Studies and Research Findings

Study 1: RORγt Inverse Agonism

A study published in PMC evaluated the potency of this compound as an RORγt inverse agonist. The findings indicated that the compound exhibited significant activity with an EC50 value of approximately 12 nM in the GAL4 assay and 24 nM in the IL-17 whole blood assay. These results suggest that it could be a viable candidate for therapeutic applications targeting autoimmune conditions .

Study 2: Pharmacokinetic Profile

The pharmacokinetic profile of this compound was assessed in various preclinical species. The following table summarizes key pharmacokinetic parameters:

| Species | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Cmax (μM) |

|---|---|---|---|---|---|

| Mouse | 2/4 | 2.7 | 1.9 | 7.7 | 4.8 ± 0.3 |

| Rat | 2/4 | 1.3 ± 0.3 | 1.2 ± 0.3 | 11 ± 0.8 | 4.7 ± 0.5 |

| Dog | 1/1 | 0.18 ± 0.04 | 0.5 ± 0.1 | 36 ± 3 | 6.4 ± 1.0 |

| Cynomolgus Monkey | 1/1 | 1.1 ± 0.2 | 2.0 ± 0.4 | 33 ± 4 | 3.1 ± 0.3 |

These data indicate favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Toxicological Profile

While this compound shows promise as a therapeutic agent, it also presents some safety concerns:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : The compound can be synthesized via Michael addition of ethyl acetoacetate to chalcone derivatives under basic conditions (e.g., 10% NaOH in ethanol, reflux for 8–12 hours). Enantiomeric purity is achieved through stereoselective catalysis or chiral resolution techniques. For example, using chiral auxiliaries or HPLC with chiral stationary phases ensures retention of the (1R,2R) configuration . Monitoring reaction progress via TLC or NMR and optimizing temperature/pH minimizes side products like racemization .

Q. How can the stereochemistry and crystal structure of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining stereochemistry and crystal packing. SHELX programs (e.g., SHELXL) are used for refinement, with disorder modeling for flexible groups (e.g., cyclohexene rings). Puckering parameters (Q, θ, φ) classify ring conformations (e.g., envelope, half-chair) . Complementary techniques like CD spectroscopy or computational DFT calculations validate electronic transitions tied to stereochemistry .

Q. What purification strategies are recommended to isolate high-purity this compound?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates diastereomers. Recrystallization from ethanol or acetonitrile improves purity by exploiting solubility differences. Purity assessment via HPLC (C18 column, UV detection at 254 nm) or melting point analysis ensures >95% purity .

Advanced Research Questions

Q. How do reaction kinetics and solvent effects influence the stereoselectivity of this compound’s synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, enhancing stereoselectivity. Kinetic studies using stopped-flow NMR or IR spectroscopy quantify activation energies for competing pathways (e.g., Michael addition vs. retro-aldol). Solvent dielectric constants correlate with enantiomeric excess (ee), with ethanol favoring higher ee due to hydrogen-bond stabilization .

Q. What computational methods are suitable for predicting the compound’s conformational stability and intermolecular interactions?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model solvent effects on cyclohexene ring puckering. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict torsional barriers and non-covalent interactions (C–H···O, π-π stacking) observed in crystal packing . Hirshfeld surface analysis quantifies interaction contributions (e.g., 15% H-bonding, 30% van der Waals) .

Q. How can researchers resolve contradictions in crystallographic data, such as disordered moieties or conflicting puckering parameters?

- Methodological Answer : For disordered groups (e.g., ethyl or aryl substituents), multi-conformation refinement in SHELXL with occupancy ratio constraints (e.g., 0.684:0.316) resolves electron density ambiguities . Cross-validation using independent datasets (e.g., low-temperature crystallography) reduces model bias. Puckering parameter discrepancies (e.g., envelope vs. screw-boat conformations) are resolved by analyzing thermal displacement parameters (ADPs) and comparing to analogous structures .

Q. What strategies are recommended for studying the compound’s potential as a synthon in spirocyclic or heterocyclic systems?

- Methodological Answer : The 4-oxo group undergoes nucleophilic addition (e.g., Grignard reagents) to form spirocycles, while the ester group participates in cyclocondensation with hydrazines to yield pyrazoles. Reaction monitoring via in-situ IR (C=O stretch at 1700 cm⁻¹) and regioselectivity control using Lewis acids (e.g., BF₃·Et₂O) are critical .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (ICH guidelines) at 40°C/75% RH for 6 months identify degradation pathways (e.g., ester hydrolysis). HPLC-MS detects degradation products (e.g., cyclohexanecarboxylic acid). pH-rate profiles (pH 2–12) reveal maximum stability at pH 5–7 due to minimized acid/base-catalyzed hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.